Prothioconazole-3-hydroxy-desthio

physicochemical properties chromatographic separation metabolite identification

Prothioconazole-3-hydroxy-desthio (CAS 856045-93-7; IUPAC: 2-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol) is a hydroxylated derivative of the major triazole fungicide metabolite prothioconazole-desthio. It is classified as a phase-I oxidative metabolite and a process-related impurity of prothioconazole, identified in plant metabolism studies as a product of further hydroxylation of prothioconazole-desthio on the phenyl ring.

Molecular Formula C14H15Cl2N3O2
Molecular Weight 328.193
CAS No. 856045-93-7
Cat. No. B590918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProthioconazole-3-hydroxy-desthio
CAS856045-93-7
Synonymsα-(1-Chlorocyclopropyl)-α-[(2-chloro-3-hydroxyphenyl)methyl]-1H-1,2,4-triazole-1-ethanol
Molecular FormulaC14H15Cl2N3O2
Molecular Weight328.193
Structural Identifiers
SMILESC1CC1(C(CC2=C(C(=CC=C2)O)Cl)(CN3C=NC=N3)O)Cl
InChIInChI=1S/C14H15Cl2N3O2/c15-12-10(2-1-3-11(12)20)6-14(21,13(16)4-5-13)7-19-9-17-8-18-19/h1-3,8-9,20-21H,4-7H2
InChIKeyOSFCZDFLHQXWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prothioconazole-3-Hydroxy-Desthio (CAS 856045-93-7) Procurement Guide for Analytical Reference and Metabolism Research


Prothioconazole-3-hydroxy-desthio (CAS 856045-93-7; IUPAC: 2-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol) is a hydroxylated derivative of the major triazole fungicide metabolite prothioconazole-desthio [1]. It is classified as a phase-I oxidative metabolite and a process-related impurity of prothioconazole, identified in plant metabolism studies as a product of further hydroxylation of prothioconazole-desthio on the phenyl ring [2]. This compound is supplied primarily as an analytical reference standard for residue monitoring, impurity profiling, and metabolism research rather than as an agrochemical active ingredient.

Why Prothioconazole-3-Hydroxy-Desthio Cannot Be Replaced by Prothioconazole-Desthio or Other Triazole Metabolites in Analytical Workflows


Prothioconazole-3-hydroxy-desthio differs from the primary metabolite prothioconazole-desthio by a single phenolic hydroxyl group at the 3-position of the phenyl ring, which alters its chromatographic retention, mass spectrometric fragmentation, and hydrogen-bonding capacity [1]. In regulatory residue definitions, hydroxylated desthio metabolites are quantified separately from the parent desthio compound, and analytical methods must resolve these closely related species to avoid misidentification and quantification bias [2]. Substituting a prothioconazole-desthio reference standard for the 3-hydroxy derivative in HPLC or LC-MS/MS workflows introduces retention-time mismatches and signal suppression or enhancement artifacts, directly compromising method accuracy and regulatory compliance.

Quantitative Differentiation Evidence for Prothioconazole-3-Hydroxy-Desthio (CAS 856045-93-7) Relative to Closest Analogs


Physicochemical Differentiation: Hydrogen-Bond Donor Count and Polar Surface Area Versus Prothioconazole-Desthio

Prothioconazole-3-hydroxy-desthio possesses two hydrogen-bond donors (phenolic -OH and tertiary alcohol -OH), compared to one for prothioconazole-desthio, and a topological polar surface area (TPSA) of 71.2 Ų versus 50.9 Ų for prothioconazole-desthio [1][2]. These differences directly affect reversed-phase HPLC retention and electrospray ionization efficiency, requiring distinct chromatographic conditions and MRM transitions for unambiguous quantification.

physicochemical properties chromatographic separation metabolite identification

CYP51 Binding Affinity of Prothioconazole-Desthio versus Parent Prothioconazole: Establishing the Bioactivation Rationale

In a cell-free CYP51 reconstitution assay using Candida albicans CYP51 (CaCYP51), prothioconazole-desthio (the desulfurated parent of the 3-hydroxy derivative) exhibited tight binding with an apparent Kd of 6.8 ± 2.2 nM, whereas prothioconazole bound weakly with an apparent Kd of 6.3 ± 1.5 µM—a ~926-fold difference [1]. Furthermore, prothioconazole-desthio produced classic type II inhibitor binding spectra characteristic of heme coordination, while prothioconazole showed only a weak type I spectrum and did not inhibit CYP51 in the cell-free assay [1]. This demonstrates that desulfuration is a prerequisite for target engagement; the 3-hydroxy modification may further modulate binding affinity.

CYP51 inhibition binding affinity bioactivation triazole fungicide

Comparative Mycelial Growth Inhibition: Prothioconazole-Desthio versus Prothioconazole in Fusarium graminearum

In poison-plate mycelial growth assays across 46 Fusarium graminearum isolates, prothioconazole-desthio was significantly more efficacious than technical-grade prothioconazole at 1 µg/ml: mean radial growth was 1.00 mm on prothioconazole-desthio versus 9.13 mm on prothioconazole (P < 0.0001) [1]. Across a subset of seven isolates, EC50 values for prothioconazole were, on average, fivefold greater than for prothioconazole-desthio, with a mean EC50 difference of 0.226 µg/ml (paired t-test, P = 0.013) [1].

mycelial growth inhibition EC50 Fusarium graminearum fungicide sensitivity

Enantioselective Bioactivity: R-Prothioconazole-Desthio is 19- to 954-Fold More Potent than the S-Enantiomer

Zhang et al. (2019) demonstrated that R-prothioconazole-desthio was 19- to 954-fold more potent than S-prothioconazole-desthio against a panel of pathogenic fungi, while R-prothioconazole was 6- to 262-fold more potent than S-prothioconazole [1]. The R-enantiomers also showed superior inhibition of ergosterol and deoxynivalenol (DON) biosynthesis, and molecular docking indicated more favorable binding modes to CYP51B [1]. These data establish that chirality at the hydroxyl-bearing carbon is a critical determinant of biological activity for the desthio scaffold.

enantioselectivity antifungal activity ergosterol inhibition chiral fungicide

Aquatic Toxicity of Prothioconazole-Desthio is 3.5-Fold Higher than the Parent Compound in Zebrafish

In acute toxicity assays with zebrafish (Danio rerio), prothioconazole-desthio exhibited an LC50 of 1.31 mg/L, which was 3.5-fold more toxic than the parent compound prothioconazole [1]. This toxification upon metabolism highlights the importance of monitoring hydroxylated metabolites in environmental risk assessment, as further oxidative modifications may alter toxicokinetics [1].

aquatic toxicity LC50 zebrafish metabolite toxicity

Environmental Persistence: Prothioconazole-Desthio is Recalcitrant in Aquatic Systems

Prothioconazole-desthio persisted in water with negligible degradation in the presence or absence of the alga Chlorella pyrenoidosa, whereas the parent prothioconazole was rapidly eliminated via biodegradation, hydrolysis, and photolysis [1]. A catalytic oxidation system (cobalt-coated nitrogen-doped carbon nanotubes with peroxymonosulfate) was required to eliminate ~96% of prothioconazole-desthio [1]. The hydroxylated 3-hydroxy derivative, being more polar, may exhibit different partitioning and persistence behavior.

environmental persistence water degradation metabolite stability aquatic fate

Procurement-Critical Application Scenarios for Prothioconazole-3-Hydroxy-Desthio (CAS 856045-93-7)


Regulatory Residue Monitoring and MRL Compliance in Food Commodities

EFSA residue definitions for prothioconazole include hydroxylated desthio metabolites. Accurate quantification in wheat, sugar beet, garlic, and onion matrices requires a certified reference standard of prothioconazole-3-hydroxy-desthio to calibrate LC-MS/MS methods and avoid false negatives or misidentification of co-eluting metabolites [1].

Pharmaceutical Impurity Profiling and ANDA/DMF Submissions

As 'Prothioconazole Impurity 2,' this compound is supplied as a fully characterized reference standard (with Certificate of Analysis) for HPLC method validation, stability studies, and regulatory submissions. Its distinct retention time and mass spectrum relative to other prothioconazole-related impurities make it essential for demonstrating analytical specificity [2].

Environmental Fate and Aquatic Ecotoxicology Studies

Given the persistence of the desthio scaffold in water and its enhanced toxicity relative to the parent compound, the 3-hydroxy derivative must be included in transformation product profiling. Its higher polarity (XLogP 2.3 vs 3.0 for desthio) suggests different sediment-water partitioning behavior, making it a critical analyte for comprehensive aquatic risk assessment [3].

Plant Metabolism and In-Planta Bioactivation Pathway Elucidation

The formation of prothioconazole-desthio via oxidative desulfuration is followed by phenyl-ring hydroxylation, yielding several closely related hydroxylated metabolites including the 3-hydroxy isomer. Authentic standards are required for definitive structural identification by NMR and high-resolution mass spectrometry, as isomeric hydroxylation products cannot be distinguished by mass alone [1].

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